

Introduction to CCl₄-Induced Liver Fibrosis and ZM600

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Compound of Interest

Compound Name: ZM600

Cat. No.: B15580100

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Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The carbon tetrachloride (CCl₄)-induced model is a widely used and reproducible animal model that mimics key aspects of human liver fibrosis, including inflammation, hepatocyte damage, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2]

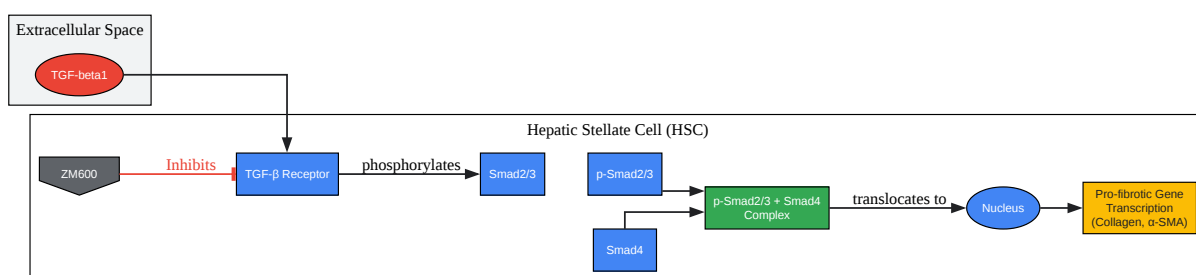
ZM600 is a sophoridine α -aryl propionamide derivative that has demonstrated significant inhibitory effects on the activation of HSCs.[3] Preclinical studies have shown that **ZM600** can markedly ameliorate liver fibrosis in CCl₄-induced models.[3] Its mechanism of action involves the inhibition of several key signaling pathways implicated in fibrosis, including NF- κ B, PI-3K/AKT, and TGF- β /Smads.[3]

Key Signaling Pathways in Liver Fibrosis

Chronic liver injury from agents like CCl₄ triggers a complex cascade of signaling events that promote fibrosis. **ZM600** has been identified to interfere with these critical pathways.

- Transforming Growth Factor- β (TGF- β)/Smad Pathway: This is a primary driver of fibrosis.[4] TGF- β 1 activates HSCs, leading to the transcription of pro-fibrotic genes, including those for collagen type I and α -smooth muscle actin (α -SMA).[6] **ZM600** has been shown to inhibit this pathway, reducing the pro-fibrotic signaling cascade.[3]

- Nuclear Factor-kappa B (NF- κ B) Pathway: This pathway is central to the inflammatory response. CCl₄-induced injury activates NF- κ B, leading to the production of pro-inflammatory cytokines that perpetuate liver damage and activate HSCs.[4] **ZM600**'s ability to inhibit NF- κ B helps to reduce this inflammation.[3]
- Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be activated in the CCl₄ model, contributing to the progression of liver fibrosis.[4] Inhibition of this pathway by **ZM600** is another key aspect of its anti-fibrotic effect.[3]



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Diagram of the TGF- β /Smad signaling pathway inhibited by **ZM600**.

Experimental Protocols

Protocol 1: CCl₄-Induced Liver Fibrosis in Rodents

This protocol describes the standard method for inducing liver fibrosis in mice or rats using CCl₄.

Materials:

- Carbon tetrachloride (CCl₄)

- Olive oil or corn oil (vehicle)
- Male C57BL/6 mice (6-8 weeks old) or Sprague Dawley rats (200-250g)
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Prepare a 10-20% (v/v) solution of CCl₄ in olive oil.
- Administer the CCl₄ solution to the animals via intraperitoneal (i.p.) injection. A common dosage is 1-2 mL/kg body weight.^[7]
- Injections are typically performed twice a week for a duration of 4 to 8 weeks to establish significant fibrosis or cirrhosis.^[1]
- A control group should receive i.p. injections of the vehicle (olive oil) only, following the same schedule.
- Monitor animal health and body weight regularly throughout the study.

Protocol 2: ZM600 Treatment

This protocol outlines the administration of **ZM600** to the CCl₄-treated animals.

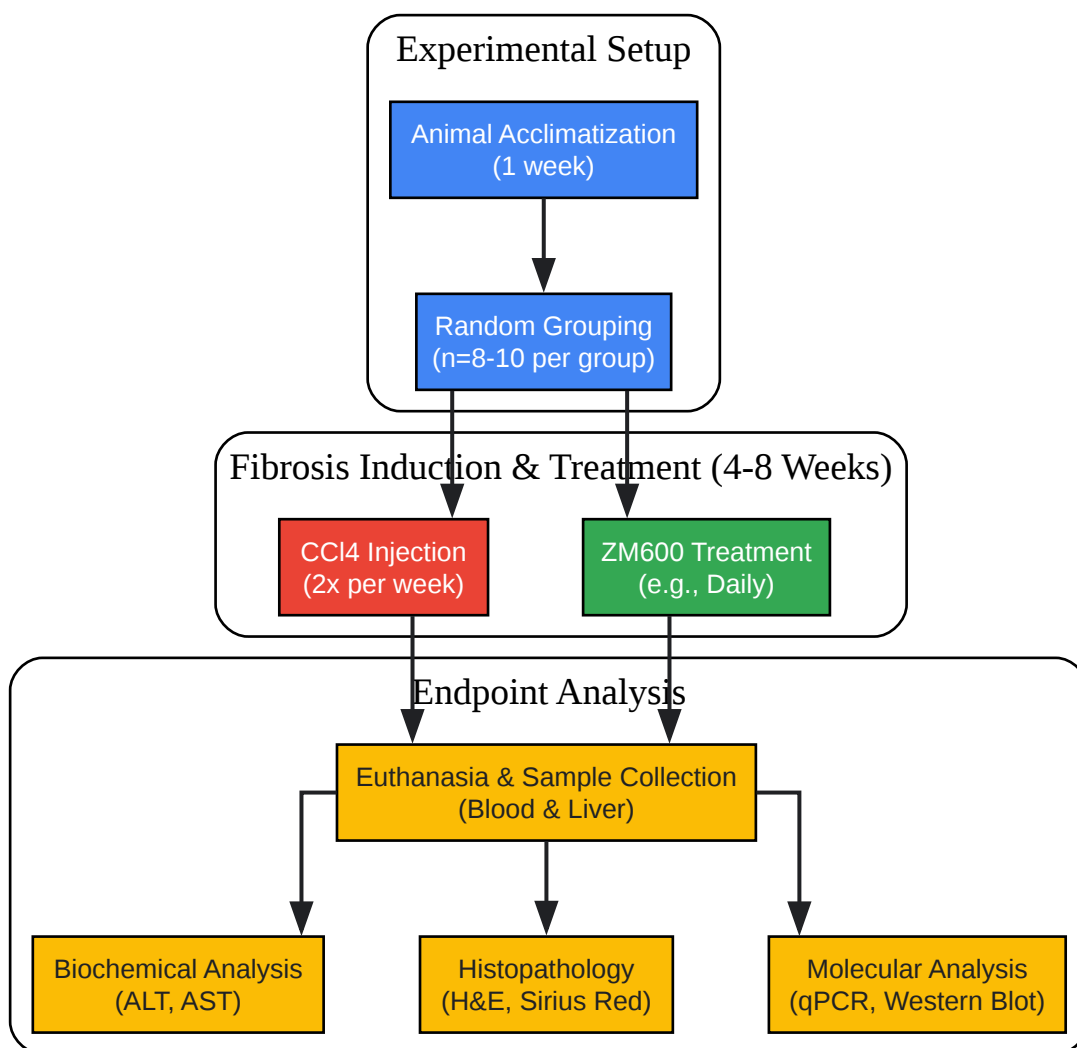
Materials:

- **ZM600** compound
- Appropriate vehicle for **ZM600** solubilization (e.g., saline with 0.5% DMSO and 1% Tween-80)
- Gavage needles or injection supplies

Procedure:

- Prepare the **ZM600** formulation at the desired concentration. The optimal dose should be determined in preliminary dose-ranging studies.

- Treatment can be administered either prophylactically (starting at the same time as CCl₄) or therapeutically (starting after fibrosis has been established, e.g., after 2-4 weeks of CCl₄).
- Administer **ZM600** to the treatment group, typically via oral gavage or i.p. injection, on a daily or otherwise determined schedule.
- A CCl₄ + Vehicle group should be included, receiving the CCl₄ injections and the vehicle for **ZM600**, to control for any effects of the drug vehicle.
- At the end of the study period (e.g., 4, 6, or 8 weeks), euthanize the animals and collect blood and liver tissue for analysis.



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Workflow for CCl₄-induced fibrosis model and **ZM600** treatment.

Protocol 3: Assessment of Liver Fibrosis

A. Biochemical Analysis

- Collect blood via cardiac puncture into serum separator tubes.
- Centrifuge to separate serum.
- Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits. Elevated levels are indicative of liver damage.^[1]

B. Histopathological Analysis

- Fix a portion of the liver in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut 4-5 µm sections.
- Perform Hematoxylin and Eosin (H&E) staining to assess liver architecture, inflammation, and necrosis.
- Perform Picrosirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition.^[1] The fibrotic area can be quantified using image analysis software (e.g., ImageJ).

C. Molecular and Protein Analysis

- Quantitative PCR (qPCR): Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract total RNA and synthesize cDNA. Perform qPCR to measure the mRNA expression of key fibrotic markers, such as Col1a1 (Collagen Type I), Acta2 (α-SMA), and Tgf-β1.
- Western Blot: Homogenize liver tissue to extract total protein. Perform Western blotting to assess the protein levels of α-SMA, Collagen Type I, and key signaling proteins (e.g., p-Smad3, NF-κB p65) to confirm the mechanism of **ZM600**.

Data Presentation

Quantitative data should be presented in clear, concise tables to allow for easy comparison between experimental groups. Data are typically presented as mean \pm standard error of the mean (SEM).

Table 1: Illustrative Serum Biochemical Markers

Group	ALT (U/L)	AST (U/L)
Control (Vehicle)	45 \pm 5	60 \pm 8
CCl4 + Vehicle	250 \pm 30	310 \pm 45
CCl4 + ZM600 (Low Dose)	150 \pm 22*	190 \pm 28*
CCl4 + ZM600 (High Dose)	80 \pm 12**	110 \pm 15**

*Note: This table contains illustrative data. *p < 0.05, **p < 0.01 compared to CCl4 + Vehicle group.

Table 2: Illustrative Histological and Molecular Markers

Group	Collagen Area (%)	α -SMA (rel. expression)	Col1a1 (rel. expression)
Control (Vehicle)	0.5 \pm 0.1	1.0 \pm 0.2	1.0 \pm 0.3
CCl4 + Vehicle	8.2 \pm 1.5	12.5 \pm 2.1	15.8 \pm 2.5
CCl4 + ZM600 (Low Dose)	4.1 \pm 0.8*	6.8 \pm 1.3*	7.5 \pm 1.6*
CCl4 + ZM600 (High Dose)	1.8 \pm 0.5**	2.5 \pm 0.6**	3.1 \pm 0.9**

*Note: This table contains illustrative data. α -SMA and Col1a1 expression are relative to the control group. *p < 0.05, **p < 0.01 compared to CCl4 + Vehicle group.

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